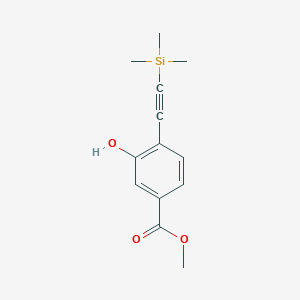

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

概要

説明

“Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate” is a chemical compound with the CAS number 478169-68-5 . It is a light-yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of similar compounds involves reactions such as the Sonogashira coupling reaction . For instance, 4-[(Trimethylsilyl)ethynyl]benzaldehyde can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon .Molecular Structure Analysis

The molecular formula of “this compound” is C13H16O3Si . The InChI code is 1S/C13H16O3Si/c1-16-13(15)11-6-5-10(12(14)9-11)7-8-17(2,3)4/h5-6,9,14H,1-4H3 .Physical And Chemical Properties Analysis

“this compound” is a light-yellow to yellow powder or crystals . It has a molecular weight of 248.35 g/mol . The compound should be stored in a refrigerator .科学的研究の応用

Novel Synthesis Methods

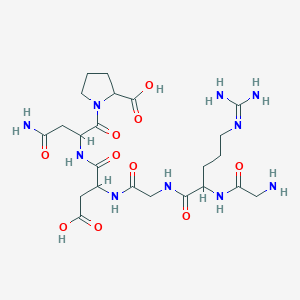

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is utilized in various synthesis methodologies across different fields of chemistry, showcasing its versatility. For instance, it plays a crucial role in the selective benzoylation of ribonucleosides, leading to significant advancements in RNA and DNA-RNA mixture synthesis. This method, leveraging the unique properties of this compound, enables easier preparation and isolation of nucleic acid sequences, which is pivotal for genetic studies and biotechnological applications (Kempe et al., 1982).

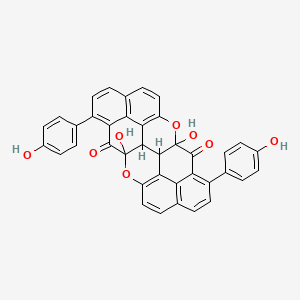

Liquid Crystal and Mesomorphic Characterization

The compound's utility extends to the synthesis and characterization of novel aromatic alkynyl silanes, which exhibit mesomorphic properties. Research in this domain focuses on creating ethynyl-substituted rod-shaped molecules, such as 4′-Dodecylbiphenyl-4-carboxylic(2-trimethylsilylethynyl)-phenyl ester, that are evaluated for their liquid crystal properties. These findings are crucial for the development of advanced materials with specific optical and electronic applications, highlighting the compound's contribution to materials science (Srinivasa & Hariprasad, 2014).

Ferroelectric Liquid Crystals Synthesis

Further exploring its applications in materials chemistry, this compound is also involved in synthesizing ferroelectric liquid crystals. These novel compounds, incorporating 1,4-tetrafluorophenylene moieties, demonstrate chiral smectic C, smectic A, and cholesteric phases. This research underscores the compound's significant impact on developing new ferroelectric materials for applications in displays, sensors, and memory devices (闻建勋, 田民权, & 陈齐, 1994).

Advanced Organic Syntheses

Moreover, its application is evident in organic chemistry, where it aids in synthesizing heteroannular bridged ferrocenophanes, contributing to the field of organometallic chemistry. This unusual heteroannular cyclization process highlights the compound's role in developing complex organometallic structures, which are essential for catalysis and materials science research (Wu et al., 2011).

Safety and Hazards

特性

IUPAC Name |

methyl 3-hydroxy-4-(2-trimethylsilylethynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3Si/c1-16-13(15)11-6-5-10(12(14)9-11)7-8-17(2,3)4/h5-6,9,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKWQEJDFVUAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#C[Si](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478169-68-5 | |

| Record name | Methyl 3-hydroxy-4-[2-(trimethylsilyl)ethynyl]benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8EQ7AQV2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Aminothiazol-4-yl)carboxymethyleneaminooxy]-2-methylpropionic acid](/img/structure/B1632149.png)

![(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1632175.png)

![3-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1632178.png)

![1-bromo-9,9'-Spirobi[9H-fluorene]](/img/structure/B1632183.png)